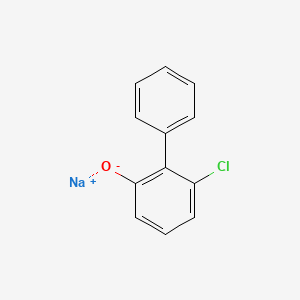

2-Biphenylol, 6-chloro-, sodium salt

Description

Nomenclature and Structural Characteristics of 2-Biphenylol, 6-chloro-, Sodium Salt

This compound is systematically named sodium;3-chloro-2-phenylphenolate according to IUPAC nomenclature. vulcanchem.com It is the sodium salt of 3-Chloro-2-phenylphenol. nih.gov The compound is characterized by a biphenyl (B1667301) backbone, which consists of two interconnected benzene (B151609) rings. rsc.org A hydroxyl group is attached to one of the rings, forming a phenol (B47542), and a chlorine atom is substituted at the adjacent position. The sodium ion is associated with the phenolate (B1203915) group.

Below is a data table summarizing the key identifiers and properties of this compound.

| Identifier/Property | Value |

| IUPAC Name | sodium;3-chloro-2-phenylphenolate |

| CAS Number | 63992-41-6 |

| Molecular Formula | C12H8ClNaO |

| Molecular Weight | 226.63 g/mol |

| Synonyms | Sodium-2-chloro-6-phenyl phenate, Stop-Mold, 6-Chloro-2-phenylphenol, sodium salt |

Data sourced from PubChem and other chemical databases. vulcanchem.comnih.gov

Historical Perspectives on Biphenylol Derivatives in Academic Inquiry

The academic exploration of biphenyl derivatives has a rich history dating back to the mid-19th century. The Wurtz-Fittig reaction, discovered in 1855, was one of the earliest methods for synthesizing these compounds. bohrium.com Over the decades, a multitude of other synthetic methodologies have been developed, including the Ullmann reaction, Suzuki-Miyaura coupling, and Stille cross-coupling, each offering different advantages in terms of yield and selectivity. rsc.org

Initially, research into biphenyl compounds was driven by their utility as intermediates in the synthesis of dyes and other organic chemicals. wikipedia.org As the 20th century progressed, the scope of academic inquiry broadened significantly. Researchers began to investigate the unique structural and electronic properties of biphenyls, leading to their application in areas such as liquid crystals and organic light-emitting diodes (OLEDs). rsc.org In recent years, there has been a surge of interest in the biological activities of biphenyl derivatives, with many studies focusing on their potential as pharmaceutical agents and agrochemicals. bohrium.com24chemicalresearch.com This historical trajectory from simple synthetic targets to complex functional molecules underscores the enduring importance of biphenylol derivatives in academic research.

Significance of Chlorination in Biphenylol Chemistry and Research

The introduction of chlorine atoms into the biphenylol structure, a process known as chlorination, has a profound impact on the molecule's physicochemical properties and reactivity. This halogenation can alter the electronic distribution within the aromatic rings, influencing the compound's acidity, lipophilicity, and susceptibility to further chemical modification. From a research perspective, chlorination is significant for several reasons.

The presence of chlorine can enhance the biological activity of biphenylol derivatives. In medicinal chemistry, chlorination is a common strategy to improve the efficacy of drug candidates. nih.gov The chlorine atom can participate in halogen bonding and other non-covalent interactions, leading to stronger binding with biological targets. Furthermore, the chlorination of phenols is a key reaction in environmental science, particularly in the context of water disinfection. The reaction of chlorine with phenolic compounds in drinking water can lead to the formation of various chlorinated byproducts, some of which are of toxicological concern. jhu.edunih.govnih.gov The study of these reactions and their products is an active area of research aimed at ensuring water quality. gfredlee.com

Overview of Potential Academic Research Trajectories for this compound

Given the structural features of this compound, several potential avenues for future academic research can be envisioned. These trajectories build upon the existing body of knowledge regarding chlorinated biphenyls and their applications.

One promising area of investigation is in the field of materials science . Biphenyl derivatives are known to form the basis of liquid crystals and have been explored for their potential in creating novel 2D materials. chemrxiv.orgresearchgate.net The specific substitution pattern of this compound could lead to unique self-assembly properties, making it a candidate for the development of new functional materials with tailored electronic or optical properties.

In the realm of medicinal chemistry , the compound could be investigated for its potential as an antibacterial or antifungal agent. 24chemicalresearch.com The combination of the biphenylol scaffold and the chlorine substituent suggests that it may exhibit biological activity. Further research could involve screening the compound against a panel of pathogenic microorganisms and exploring its mechanism of action.

Another potential research direction lies in environmental chemistry . As a chlorinated phenol, this compound could be studied as a model compound to understand the environmental fate and transformation of similar pollutants. Research could focus on its degradation pathways, potential for bioaccumulation, and the formation of any toxic byproducts under various environmental conditions. industrialchemicals.gov.au

Finally, the compound could serve as a valuable synthetic intermediate in organic chemistry. The presence of multiple functional groups—the phenolate, the chlorine atom, and the biphenyl core—provides several handles for further chemical modification. This could enable the synthesis of more complex molecules with potential applications in various fields of chemical research. rsc.org

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

63992-41-6 |

|---|---|

Molecular Formula |

C12H8ClNaO |

Molecular Weight |

226.63 g/mol |

IUPAC Name |

sodium;3-chloro-2-phenylphenolate |

InChI |

InChI=1S/C12H9ClO.Na/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9;/h1-8,14H;/q;+1/p-1 |

InChI Key |

SPJMAPNWDLIVRR-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC=C2Cl)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 2-Biphenylol, 6-chloro-, Sodium Salt

The synthesis of this compound and related chlorinated biphenyls is a multi-step process that relies on the careful selection of precursors and reaction conditions. The final step typically involves the conversion of the phenolic parent compound, 2-biphenylol, 6-chloro- (also known as 3-Chloro-2-phenylphenol), into its corresponding sodium salt. This is generally achieved by treatment with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate. nih.govchemicalbook.com The formation of the sodium salt significantly increases water solubility. chemicalbook.com

The primary precursor for the target compound is 2-phenylphenol (B1666276) (also known as 2-biphenylol). One industrial method involves its recovery from the distillation residue of phenol (B47542) production. This residue is subjected to vacuum distillation to separate a mixed phenyl phenol fraction. Subsequently, the difference in solubility between 2-hydroxybiphenyl and 4-hydroxybiphenyl in a solvent like trichloroethylene (B50587) is exploited to isolate the ortho-isomer. The purified 2-phenylphenol can then be chlorinated and converted to its sodium salt. chemicalbook.com

More generally, the synthesis of the chlorinated biphenyl (B1667301) backbone relies on cross-coupling reactions. Key precursors for these methods include:

Aryl halides: Chlorinated iodo- or bromobenzenes are frequently used. nih.govresearchgate.net

Arylboronic acids: Benzene (B151609) boronic acids are common coupling partners in Suzuki reactions. nih.govresearchgate.net

Anilines and Catechol Ethers: The Cadogan reaction provides a pathway by coupling compounds like dimethyl catechol ethers with dichloroaniline. nih.gov

Derivatization Approaches: Derivatization of chlorinated phenols is primarily employed for analytical purposes, facilitating their detection and quantification. These techniques modify the hydroxyl group to create a less polar, more volatile compound suitable for gas chromatography.

| Derivatization Method | Reagent | Purpose |

| Silylation | bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Creates trimethylsilyl (B98337) ethers for GC/MS analysis. nih.gov |

| Acetylation | Acetic Anhydride | Forms acetyl derivatives for analysis by gas chromatography with electron-capture detection. publications.gc.ca |

Traditional methods for creating unsymmetrical polychlorinated biphenyls (PCBs), such as the Ullmann or Cadogan diaryl coupling reactions, often suffer from significant drawbacks, including low yields, poor selectivity, and the generation of toxic byproducts. nih.govresearchgate.net

Modern synthetic chemistry has focused on developing more efficient and selective routes. The Suzuki cross-coupling reaction has emerged as a superior method for synthesizing sterically hindered PCBs. Research has shown that Suzuki couplings can achieve significantly higher yields compared to classic Ullmann reactions. nih.govresearchgate.net

Comparison of Coupling Reaction Yields

| Coupling Reaction | Typical Yield | Advantages | Disadvantages |

|---|---|---|---|

| Suzuki Coupling | 65–98% | High yield, good selectivity. nih.gov | Requires specific palladium catalysts and boronic acid precursors. nih.gov |

| Ullmann Coupling | 20–38% | Classic method. | Low yield, harsh conditions, toxic byproducts. nih.govresearchgate.net |

The optimization of synthetic routes is a critical area of research, aiming to maximize yield and minimize resources. Modern approaches leverage high-throughput tools and machine learning algorithms. semanticscholar.org Techniques like Bayesian optimization and factorial design allow for the efficient screening of multiple reaction variables (e.g., temperature, catalyst loading, reaction time) to identify the global optimal conditions with fewer experiments than traditional one-variable-at-a-time methods. nih.govrsc.org Automated flow reactors are also increasingly used to streamline this optimization process. semanticscholar.org

Catalysis is fundamental to the efficient synthesis of the biphenyl backbone and the regioselective chlorination of phenolic compounds.

For cross-coupling reactions, palladium-based catalysts are predominant. The Suzuki reaction, for instance, utilizes specific palladium-ligand systems to achieve high efficiency. One notable system is Pd(dba)₂/2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (DPDB) , which has proven effective in coupling chlorinated iodo- or bromobenzenes with benzene boronic acids to form the biphenyl structure. nih.govresearchgate.net

For the direct chlorination of the phenol ring, achieving regioselectivity (i.e., directing the chlorine to a specific position) is a challenge, as traditional methods are often non-selective. researchgate.net Various catalytic systems have been developed to address this:

Selected Catalytic Systems for Phenol Chlorination

| Catalyst System | Chlorinating Agent | Reference |

|---|---|---|

| Nagasawa's bisthiourea catalyst | N-chlorosuccinimide | researchgate.net |

| Merrifield resin | Sulfuryl chloride (SO₂Cl₂) | researchgate.net |

| Aluminum-pillared montmorillonite (B579905) clay | Sulfuryl chloride (SO₂Cl₂) | researchgate.net |

Additionally, catalysts like Palladium on carbon (Pd/C) are used in precursor synthesis, for example, in the selective hydrogenation of a nitro group to an amine while leaving chloro-substituents on the aromatic ring intact. nih.gov

Chemical Reactivity and Reaction Mechanisms of this compound

The chemical reactivity of this compound is governed by the interplay of its functional groups: the electron-rich phenoxide, the bulky phenyl group, and the chlorine substituent.

Electrophilic Aromatic Substitution (EAS): Aromatic rings typically undergo electrophilic substitution. In the case of this compound, the phenoxide anion ([O⁻]) is a very powerful activating group and an ortho, para-director. The phenyl group is also an activating ortho, para-director, while the chlorine atom is a deactivating but ortho, para-directing substituent. The combined influence of these groups would direct incoming electrophiles to the positions ortho and para to the phenoxide, though steric hindrance from the adjacent phenyl group would significantly influence the final substitution pattern.

Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic aromatic substitution is a pathway for replacing a leaving group (such as a halide) on an aromatic ring with a nucleophile. wikipedia.org This reaction is generally favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orgmasterorganicchemistry.comlibretexts.org

For this compound, the phenoxide group is strongly electron-donating, which deactivates the ring toward SₙAr, making the substitution of the chlorine atom by a nucleophile via this mechanism highly unfavorable under standard conditions. libretexts.org

Oxidative Pathways: Phenolic compounds are susceptible to oxidation. The parent compound, 2-phenylphenol, is known to be metabolized into phenylhydroquinone (B131500) (PHQ), which can then undergo auto-oxidation to form phenylbenzoquinone and reactive oxygen species. By analogy, the oxidative transformation of this compound would likely proceed through similar quinone-type intermediates. Studies on other complex phenols have shown that oxidation, for example through ozonation, can lead to the formation of various quinone and hydroxylated transformation products. researchgate.netnih.gov

Reductive Pathways: The carbon-chlorine bond in chlorinated aromatic compounds can be cleaved under reductive conditions. This process, known as reductive dechlorination, is a significant environmental and synthetic pathway. provectusenvironmental.com The reaction can proceed through several mechanisms, including hydrogenolysis, where the chlorine atom is replaced by a hydrogen atom. This transformation can be mediated by chemical reductants, such as zero-valent iron (ZVI), or by biological processes. provectusenvironmental.com The reduction of this compound would be expected to yield 2-biphenylol, sodium salt.

Hydrolysis and Solvolysis of this compound Remains Largely Uncharacterized in Publicly Available Literature

In aqueous environments, it is anticipated that this compound, as a salt of a weak acid (6-chloro-2-biphenylol) and a strong base (sodium hydroxide), will dissociate into its constituent ions: the sodium cation (Na⁺) and the 6-chloro-[1,1'-biphenyl]-2-olate anion. The subsequent interaction of the phenolate (B1203915) anion with water or other solvents is the central aspect of its hydrolysis and solvolysis behavior.

Phenolates, in general, can undergo hydrolysis to establish an equilibrium with their corresponding phenol and hydroxide ions. For 6-chloro-[1,1'-biphenyl]-2-olate, this equilibrium would be represented as:

C₁₂H₈Cl-O⁻ + H₂O ⇌ C₁₂H₈Cl-OH + OH⁻

The position of this equilibrium is dictated by the acidity of the parent phenol, 6-chloro-2-biphenylol. However, specific pKa values and hydrolysis equilibrium constants for this compound are not reported in the reviewed literature.

Information on the related, non-chlorinated compound, 2-phenylphenol (also known as o-phenylphenol or OPP), provides some context. Studies on 2-phenylphenol indicate that it does not possess functional groups that are readily susceptible to hydrolysis. An evaluation by Australian authorities noted that a study conducted according to OECD Guideline 111 found that less than 10% of 2-phenylphenol was hydrolyzed over a period of five days, suggesting a hydrolysis half-life (DT50) of more than one year. industrialchemicals.gov.au While this suggests that the biphenylol structure is generally stable against hydrolysis, the presence of a chlorine atom in the 6-position on one of the phenyl rings in the target compound could influence its electronic properties and, consequently, its reactivity towards water and other nucleophilic solvents. The electron-withdrawing nature of the chlorine atom could potentially affect the stability of the phenolate anion and the kinetics of any solvolysis reactions, but without experimental data, this remains speculative.

The abiotic degradation of 2-phenylphenol has been noted to proceed more rapidly through phototransformation in water, with reported half-lives ranging from 0.3 to 5.3 days. industrialchemicals.gov.au However, specific studies on the photolytic stability and degradation pathways of this compound were not found.

Due to the absence of published research focusing on the hydrolysis and solvolysis of this compound, it is not possible to provide detailed research findings or quantitative data in tabular form for this specific chemical transformation. The stability of the closely related 2-phenylphenol suggests that the biphenyl ring structure itself is resistant to hydrolysis under normal environmental conditions. Further empirical studies are required to elucidate the precise kinetics, mechanisms, and products of hydrolysis and solvolysis for this compound.

Molecular and Supramolecular Interactions

Theoretical and Computational Chemistry Studies

Computational chemistry provides powerful tools to investigate the properties of 2-Biphenylol, 6-chloro-, sodium salt at an atomic level, offering insights that complement experimental data.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of substituted biphenyls. rsc.orgrsc.org For this compound, the distribution of electrons is significantly influenced by its substituents. The negatively charged phenoxide group acts as a strong electron-donating group through resonance, increasing the electron density on the attached phenyl ring, particularly at the ortho and para positions. Conversely, the chlorine atom is an electron-withdrawing group via induction due to its high electronegativity, while also being a weak deactivating director in electrophilic aromatic substitution.

This push-pull electronic effect creates a complex molecular electrostatic potential (MEP) map. Comprehensive computational studies on various chlorinated biphenyls have shown that MEPs are crucial indicators of molecular properties. nih.gov Regions of negative potential are expected around the phenoxide oxygen, making it a primary site for electrophilic attack or coordination with the sodium cation. The chlorine atom also contributes to a region of negative potential. nih.gov

The energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key determinants of chemical reactivity. In similar chlorinated aromatic systems, the HOMO is typically localized on the electron-rich aromatic rings, while the LUMO may be distributed across the biphenyl (B1667301) system. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity. DFT studies on substituted phenols and biphenyls allow for the prediction of these electronic properties. jcsp.org.pk

| Property | Predicted Characteristic | Influencing Factors |

|---|---|---|

| HOMO Energy | Relatively high | Electron-donating phenoxide group |

| LUMO Energy | Relatively low | Electron-withdrawing chlorine and π-system of biphenyl |

| HOMO-LUMO Gap | Moderate | Balance of donating and withdrawing groups |

| Dipole Moment | Significant | Asymmetric substitution and ionic character jcsp.org.pk |

| Torsional Barrier | Moderate to High | Steric hindrance from ortho-substituents (Cl and Phenyl) rsc.org |

Molecular dynamics (MD) simulations offer a method to study the dynamic behavior and intermolecular interactions of molecules over time. While specific MD studies on this compound are not prevalent, simulations on related systems like biphenyl in solution and sodium salts provide a framework for understanding its likely behavior. researchgate.net

MD simulations could be employed to investigate several key aspects:

Solvation Structure: The ionic nature of the sodium phenoxide group would lead to strong interactions with polar solvents. In aqueous solution, MD would reveal the hydration shell around the sodium ion and the phenoxide oxygen, detailing the coordination numbers and orientation of water molecules.

Ion Pairing: Simulations can model the equilibrium between solvent-separated ion pairs and contact ion pairs, providing insight into the association between the sodium cation and the phenoxide anion in different media.

Conformational Dynamics: The central bond connecting the two phenyl rings allows for torsional rotation. MD simulations, often used to refine conformational searches from other methods, can explore the potential energy surface of this rotation, revealing the most stable dihedral angles and the energy barriers between them. nih.gov The presence of ortho substituents (the phenyl group and the chlorine atom) creates significant steric hindrance that restricts this rotation.

Self-Assembly: In non-polar solvents or at high concentrations, MD could predict potential aggregation or micelle-like formation, driven by solvophobic interactions of the biphenyl core and electrostatic interactions of the ionic head groups.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models establish mathematical correlations between a compound's structural features (descriptors) and its activities or properties. frontiersin.org While many QSAR studies on chlorinated biphenyls focus on toxicity, the methodology is broadly applicable to physicochemical properties. nih.govpku.edu.cn

For this compound, a QSPR model could predict properties like pKa, octanol-water partition coefficient (LogP), aqueous solubility, or chromatographic retention time. pku.edu.cnunibo.it The model would be built using a set of molecular descriptors calculated from the compound's structure.

Key descriptors would include:

Topological Descriptors: Indices that quantify molecular size, shape, and branching (e.g., Wiener index, Zagreb indices).

Electronic Descriptors: Parameters derived from quantum chemical calculations, such as HOMO/LUMO energies, dipole moment, and atomic charges. pku.edu.cn

Physicochemical Descriptors: Calculated properties like molar refractivity (MR), LogP, and total molecular surface area (TSA). pku.edu.cn

A typical linear QSPR equation might take the form: Property = c1(Descriptor1) + c2(Descriptor2) + ... + Constant

Studies on large sets of phenols and PCBs have successfully used such models to predict their physical and chemical behaviors with high correlation coefficients. pku.edu.cnunibo.itnih.gov

| Descriptor Class | Example Descriptor | Property Represented |

|---|---|---|

| Electronic | HOMO Energy | Electron-donating ability |

| Electronic | Molecular Electrostatic Potential (Vmin) | Site of intermolecular interaction |

| Physicochemical | LogP | Lipophilicity/Hydrophobicity |

| Physicochemical | Molar Refractivity (MR) | Molecular volume and polarizability |

| Topological | Total Surface Area (TSA) | Molecular size and interaction potential |

Spectroscopic Characterization in Advanced Research

Advanced spectroscopic techniques are essential for the unambiguous structural elucidation and for probing the subtle molecular interactions of this compound.

While a standard 1D ¹H or ¹³C NMR spectrum provides basic structural information, advanced NMR techniques are required for complete assignment and for studying dynamics and solid-state structure. researchgate.net

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between adjacent protons. This would be crucial for assigning the protons on each of the two distinct aromatic rings. For the chlorinated phenyl ring, the three adjacent protons would show a clear correlation pattern, distinct from the five protons on the unsubstituted phenyl ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons directly with their attached carbons, allowing for the unambiguous assignment of each carbon atom in the ¹³C spectrum based on the already assigned proton signals.

Solid-State NMR (ssNMR): In the solid state, molecular motion is restricted, providing information that is averaged out in solution. wikipedia.orgst-andrews.ac.uk

¹³C CP-MAS (Cross-Polarization Magic Angle Spinning): This technique provides high-resolution ¹³C spectra of solid samples, which can reveal information about molecular packing and the presence of different polymorphs.

²³Na NMR: As a quadrupolar nucleus, ²³Na is highly sensitive to its local electronic environment. Solid-state ²³Na NMR spectroscopy can provide direct information about the coordination environment of the sodium ion, including its proximity to the phenoxide oxygen and any water of hydration, and can distinguish between different crystalline forms of the salt.

| Experiment | Correlating Nuclei | Structural Information Provided |

|---|---|---|

| COSY | ¹H ↔ ¹H (3-bond) | Identifies adjacent protons on each aromatic ring |

| HSQC | ¹H ↔ ¹³C (1-bond) | Assigns carbon signals based on attached protons |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Confirms biphenyl linkage and substituent positions |

High-resolution mass spectrometry (HRMS), using techniques like Orbitrap or FT-ICR, provides highly accurate mass measurements, allowing for the determination of elemental compositions for the parent ion and its fragments. nih.govdphen1.com This is invaluable for confirming the structure and elucidating fragmentation pathways.

For this compound, analysis in negative ion mode would likely detect the phenoxide anion [C12H8ClO]⁻. In positive ion mode, an adduct such as [C12H8ClNaO + H]⁺ or [C12H8ClNaO + Na]⁺ might be observed.

The fragmentation pattern under electron impact (EI) or collision-induced dissociation (CID) would be characteristic of the structure:

Isotopic Pattern: The presence of one chlorine atom would result in a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak, confirming the presence of chlorine. libretexts.org

Loss of Chlorine: A common fragmentation pathway for chlorinated aromatics is the loss of a chlorine radical (Cl•), leading to a significant [M-Cl]⁺ fragment. miamioh.edu

Biphenyl Cleavage: The biphenyl core itself is quite stable, so the molecular ion peak is expected to be strong. libretexts.org Fragmentation can occur through cleavage of the bond between the rings or through complex rearrangements and loss of small molecules like CO (from the phenoxide) or acetylene. docbrown.infoyoutube.com

Loss of CO: Phenolic compounds often exhibit a fragmentation pathway involving the loss of a carbon monoxide molecule after initial ionization. docbrown.info

HRMS allows each of these fragments to be assigned an unambiguous elemental formula, providing strong evidence for the proposed fragmentation mechanisms.

| Ion Formula | Description | Expected Exact Mass (Da) |

|---|---|---|

| [C₁₂H₈³⁵ClO]⁻ | Parent Anion | 219.0218 |

| [C₁₂H₈³⁷ClO]⁻ | Parent Anion (³⁷Cl Isotope) | 221.0188 |

| [C₁₂H₈O]⁻• | Loss of Cl• from anion | 184.0581 |

| [C₁₁H₈Cl]⁻ | Loss of CO from anion | 191.0320 |

| [C₆H₅]⁻ | Phenyl anion fragment | 77.0397 |

Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis

The conformation of this compound is largely defined by the dihedral angle between its two phenyl rings. The presence of bulky substituents at the ortho positions (a chlorine atom and a phenoxide group) relative to the inter-ring C-C bond introduces steric hindrance, which influences the rotational freedom around this bond. Both FTIR and Raman spectroscopy can provide detailed insights into the conformational isomers present in a sample by detecting their characteristic vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The frequencies of these absorptions are specific to the types of chemical bonds and their environment. For this compound, key vibrational modes would include:

C-O Stretching: The phenoxide C-O bond will have a characteristic stretching frequency, distinguishable from the C-O stretch in the corresponding phenol (B47542).

Aromatic C-C and C-H Vibrations: The phenyl rings give rise to a series of sharp absorption bands corresponding to C-C stretching within the ring and C-H stretching and bending (both in-plane and out-of-plane). The positions and intensities of the out-of-plane C-H bending bands are particularly useful for determining the substitution pattern of the aromatic rings.

Changes in the dihedral angle between the phenyl rings would alter the electronic and steric environment of these bonds, leading to shifts in their characteristic absorption frequencies. By analyzing these shifts, researchers can deduce information about the preferred molecular conformation.

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy excels at detecting vibrations of non-polar bonds and symmetric vibrations. For a molecule like this compound, Raman spectroscopy is particularly useful for analyzing:

Inter-ring C-C Stretching: The vibration of the C-C bond connecting the two phenyl rings is often a strong feature in the Raman spectrum of biphenyls. The frequency of this mode is directly related to the dihedral angle; a more planar conformation allows for greater π-electron delocalization between the rings, strengthening the bond and increasing the vibrational frequency.

Ring Breathing Modes: The symmetric expansion and contraction of the phenyl rings produce intense Raman signals. These modes are sensitive to substitution and conformation.

Low-Frequency Modes: Raman spectroscopy can probe low-frequency vibrations, such as torsional modes related to the rotation of the phenyl rings. These modes are often conformationally sensitive and can provide direct evidence for the existence of different rotational isomers.

Research on structurally similar molecules, such as 2-chlorobiphenyl, has shown distinct Raman spectral features that can differentiate between isomers. For instance, the C-C-C in-plane bending modes are sensitive to the position of the chlorine substituent. researchgate.net In 2-chlorobiphenyl, a strong peak around 432 cm⁻¹ is a characteristic feature. researchgate.net Similarly, the C-C bridge bond stretching mode in biphenyls is typically observed around 1280 cm⁻¹. researchgate.net

By combining experimental FTIR and Raman data with theoretical calculations, such as Density Functional Theory (DFT), a detailed assignment of the observed vibrational bands to specific atomic motions can be achieved. This synergy allows for a comprehensive understanding of how the substitution pattern (ortho-chlorine and phenoxide groups) governs the conformational landscape of this compound.

The following table summarizes expected vibrational modes for the parent structures that would be relevant for the conformational analysis of this compound.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Notes |

| Aromatic C-H Stretch | ~3100 - 3000 | FTIR, Raman | Common to most aromatic compounds. researchgate.net |

| Ring C-C Stretch | ~1600, ~1500 | FTIR, Raman | Characteristic of the benzene (B151609) ring framework. researchgate.net |

| C-C Bridge Bond Stretch | ~1280 | Raman | Sensitive to the dihedral angle between the two phenyl rings. Stronger in Raman spectra. researchgate.net |

| CCC Trigonal Breathing | ~1000 | Raman | A symmetric vibration of the entire ring, typically strong in Raman. researchgate.net |

| C-Cl Stretch | ~750 - 550 | FTIR, Raman | The position is influenced by the surrounding electronic environment and conformation. |

| CCC Bending (In-plane ring deformation) | ~760, ~680, ~460 | Raman | The relative intensities of these modes are highly dependent on the substitution pattern, as seen in monochlorobiphenyl isomers. researchgate.net |

| C-H Bending (Out-of-plane) | ~900 - 675 | FTIR | Strong in FTIR and indicative of the number of adjacent hydrogen atoms on the ring. |

This table is generated based on data for structurally related compounds like biphenyl and chlorobiphenyls. Specific values for this compound would require direct experimental measurement or computational modeling.

Environmental Dynamics and Degradation Pathways

Biotic Degradation Mechanisms by Microorganisms

Biotic degradation is the transformation and mineralization of compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is a crucial process for the ultimate removal of organic pollutants from the environment.

While specific microorganisms capable of degrading 6-chloro-2-biphenylol have not been extensively documented, the degradation of chlorinated biphenyls and chlorophenols has been widely studied. A diverse range of bacteria capable of utilizing these compounds as carbon and energy sources has been identified. researchgate.net

Aerobic degradation of lower-chlorinated biphenyls is often carried out by bacterial genera such as Pseudomonas, Burkholderia, Rhodococcus, and Sphingomonas. researchgate.netnih.gov These bacteria typically initiate the attack by oxidizing the aromatic ring. Similarly, chlorophenols can be degraded by genera including Mycobacterium and Sphingomonas. arizona.edu

For more highly chlorinated compounds, an initial anaerobic step is often required. Under anaerobic conditions, reductive dechlorination is a key process carried out by halorespiring bacteria, such as Desulfitobacterium species, which can remove chlorine atoms. arizona.edu The resulting less-chlorinated biphenyls or phenols are then more readily degraded by aerobic microorganisms. researchgate.netnih.gov Microbial consortia, containing multiple species with complementary metabolic capabilities, are often more effective at completely mineralizing complex chlorinated pollutants than single strains. nih.gov

Table 3: Examples of Microbial Genera Involved in the Degradation of Related Chlorinated Aromatic Compounds

| Microbial Genus | Type of Degradation | Related Compound(s) Degraded |

| Pseudomonas | Aerobic Oxidation | Polychlorinated Biphenyls (PCBs), Chlorophenols |

| Rhodococcus | Aerobic Oxidation | PCBs |

| Burkholderia | Aerobic Oxidation | PCBs |

| Sphingomonas | Aerobic Oxidation | PCBs, Pentachlorophenol |

| Mycobacterium | Aerobic Oxidation | Pentachlorophenol |

| Desulfitobacterium | Anaerobic Reductive Dechlorination | Chlorophenols |

The biodegradation of chlorinated biphenyls is initiated by a well-characterized set of enzymes encoded by the bph genes. This aerobic pathway involves a sequence of enzymatic reactions that cleave one of the aromatic rings. researchgate.netresearchgate.net

The key steps are:

Dioxygenation: A biphenyl (B1667301) dioxygenase (BphA) incorporates two hydroxyl groups onto the less-chlorinated ring, forming a cis-dihydrodiol.

Dehydrogenation: A dehydrogenase (BphB) oxidizes the cis-dihydrodiol to form a dihydroxy-chlorobiphenyl (a chlorocatechol-like intermediate).

Ring Cleavage: A dihydroxybiphenyl dioxygenase (BphC) cleaves the aromatic ring of the catechol intermediate in a meta-cleavage reaction.

Hydrolysis: A hydrolase (BphD) cleaves the resulting aliphatic chain, ultimately yielding a chlorinated benzoic acid and a five-carbon acid, which can enter central metabolic pathways.

For compounds that are more highly chlorinated, the initial and rate-limiting step is often anaerobic reductive dechlorination. This process, known as halorespiration, involves enzymes called reductive dehalogenases that catalyze the removal of a chlorine atom and its replacement with a hydrogen atom, using the chlorinated compound as an electron acceptor. arizona.eduoup.com

Table 4: Key Enzymes in the Aerobic Degradation Pathway of (Chloro)biphenyls

| Enzyme | Gene(s) | Function |

| Biphenyl Dioxygenase | bphA | Catalyzes the initial dihydroxylation of the biphenyl ring. |

| Dihydrodiol Dehydrogenase | bphB | Oxidizes the dihydrodiol to a dihydroxy-biphenyl (catechol). |

| 2,3-Dihydroxybiphenyl Dioxygenase | bphC | Performs meta-cleavage of the dihydroxylated aromatic ring. |

| Ring Cleavage Product Hydrolase | bphD | Hydrolyzes the aliphatic product of ring cleavage. |

Metabolite Profiling in Bioremediation Research

Due to the lack of studies on the bioremediation of 2-Biphenylol, 6-chloro-, sodium salt, there is no information on the metabolites that would be formed during such processes. Research on other chlorinated aromatic compounds suggests potential degradation pathways, such as hydroxylation, dechlorination, and ring cleavage, which would produce a series of intermediate metabolites. However, without experimental evidence, the specific metabolites, their order of appearance, and their ultimate fate in the environment for this particular compound remain unknown.

Consequently, it is not possible to generate data tables or detailed research findings as requested.

Analytical Methodologies in Advanced Chemical Research

Chromatographic Separations for Complex Matrix Analysis

Chromatography is the cornerstone for isolating 2-Biphenylol, 6-chloro-, sodium salt from intricate environmental and biological matrices. The selection of a specific chromatographic technique is contingent upon the analyte's physicochemical properties and the complexity of the sample.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of phenolic compounds, including chlorobiphenylols. Its applicability to polar, non-volatile, and thermally labile molecules makes it well-suited for the direct analysis of these compounds without the need for derivatization. Reversed-phase HPLC is the most common mode employed, utilizing a nonpolar stationary phase and a polar mobile phase.

Research on the related compound o-phenylphenol demonstrates the effectiveness of HPLC with diode-array detection (DAD) for analysis in workplace air samples. In a typical setup, a C18 column is used with an isocratic or gradient elution of a mobile phase consisting of acetonitrile (B52724) and water. The pH of the mobile phase can be adjusted to ensure the phenolic analyte is in a non-ionized state, which enhances retention and improves peak shape on a reversed-phase column. A study on various phenols and phenylphenols utilized pre-column derivatization with 4-nitrobenzoyl chloride to enhance UV detection, allowing for separation on a cholesteryl group-bonded silica (B1680970) column (Cholester column) in under 15 minutes.

Table 1: Illustrative HPLC-UV/DAD Parameters for Phenylphenol Analysis

| Parameter | Condition |

|---|---|

| Column | C18 bonded silica (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water mixture (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV/Diode Array Detector (DAD) at ~280 nm |

| Injection Volume | 10 - 20 µL |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) Coupled Techniques

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For phenolic compounds like 6-chloro-2-biphenylol, which have moderate volatility, GC analysis is highly effective. The analysis is typically performed on the free phenol (B47542) rather than the sodium salt. Often, derivatization is employed to increase the analyte's volatility and thermal stability while improving chromatographic performance. Common derivatization reagents include silylating agents like bis-(trimethylsilyl)acetamide (BSA) to form trimethylsilyl (B98337) ethers, or the use of diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr).

Capillary columns, such as those with a 5%-phenyl-95%-methylpolysiloxane stationary phase (e.g., HP-5MS or DB-5), are frequently used due to their high resolution and inertness. Detection can be accomplished using a Flame Ionization Detector (FID) for underivatized phenols or an Electron Capture Detector (ECD) for the halogenated derivatized forms, which offers high sensitivity for electrophilic compounds. Coupling GC with a mass spectrometer (GC-MS) provides the highest degree of certainty in identification.

Table 2: Representative GC Conditions for Chlorinated Phenol Analysis

| Parameter | Condition |

|---|---|

| Column | Fused silica capillary (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |

| Stationary Phase | 5% Phenyl Methylpolysiloxane (e.g., DB-5) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Initial 80 °C, ramp to 300 °C at 10-20 °C/min |

| Detector | Mass Spectrometer (MS), Electron Capture (ECD), or Flame Ionization (FID) |

| Detector Temperature | 280-300 °C |

Advanced Sample Preparation Techniques

The accuracy of any analytical method heavily relies on the sample preparation step, which aims to extract the analyte from the sample matrix, remove interferences, and concentrate it to detectable levels. For compounds like this compound in complex environmental samples, sample preparation is a critical step.

Solid-Phase Extraction (SPE) is a widely adopted technique for purifying and concentrating phenols from aqueous samples. It involves passing the liquid sample through a cartridge containing a solid adsorbent. For phenolic compounds, reversed-phase sorbents like C18-bonded silica or polymeric resins (e.g., styrene-divinylbenzene) are effective. The sample is typically acidified to a pH of 2-3 to ensure the phenols are in their protonated, less polar form, which promotes retention on the nonpolar sorbent. After washing to remove interferences, the analyte is eluted with a small volume of an organic solvent like methanol (B129727) or acetone.

Other methods include:

Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubilities in two immiscible liquids, such as water and an organic solvent like dichloromethane.

Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. Analytes partition onto the fiber and are then thermally desorbed directly into a GC injector.

Accelerated Solvent Extraction (ASE): Also known as Pressurized Liquid Extraction (PLE), this method uses solvents at elevated temperatures and pressures to rapidly extract analytes from solid or semi-solid samples.

Detection and Quantification in Environmental and Biological Samples

Following separation, sensitive and selective detection methods are required for accurate quantification, especially at the trace levels often encountered in environmental and biological monitoring.

Mass Spectrometry (MS) Applications in Trace Analysis

Mass Spectrometry (MS), particularly when coupled with chromatography (GC-MS or LC-MS), is the gold standard for the unequivocal identification and quantification of trace organic contaminants. For 6-chloro-2-biphenylol, GC-MS is a common and robust analytical approach. The mass spectrometer ionizes the analyte molecules eluting from the GC column and then separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint for the compound.

For trace analysis, Selected Ion Monitoring (SIM) mode is often used. Instead of scanning the entire mass range, the mass spectrometer is set to detect only a

No Publicly Available Research Found on Emerging Biosensor and Immunochemical Methods for this compound

The investigation sought to uncover detailed research findings, including data suitable for tabulation, concerning the use of technologies such as enzyme-based biosensors, electrochemical sensors, and immunoassays for the identification and quantification of this specific compound. However, the search results did not yield any studies focused on the development or validation of these advanced analytical methodologies for this compound.

While general information on biosensors and immunochemical techniques for broader categories of related compounds, such as polychlorinated biphenyls (PCBs), is available, this information does not directly address the specific analytical challenges and methodologies for the subject compound. The strict requirement to focus solely on this compound, and to provide detailed, data-driven content as per the requested outline, cannot be met due to the absence of pertinent research in the public domain.

Therefore, the section on "Emerging Biosensor and Immunochemical Methods" cannot be populated with the scientifically accurate and specific research findings as requested.

Research Applications and Derivatization for Enhanced Functionality

Role as a Synthetic Building Block in Advanced Organic Chemistry

The presence of a nucleophilic phenoxide, an aromatic chlorine substituent, and a biphenyl (B1667301) core makes 2-biphenylol, 6-chloro-, sodium salt a versatile starting material for the synthesis of a diverse array of organic compounds.

The chlorinated biphenyl moiety is a key structural motif in several biologically active molecules. This compound can serve as a foundational element in the synthesis of complex pharmaceutical scaffolds, particularly those containing dibenzofuran (B1670420) and carbazole (B46965) cores. These heterocyclic systems are of significant interest in medicinal chemistry due to their presence in numerous compounds with a wide range of therapeutic properties.

One plausible synthetic route to a dibenzofuran scaffold involves an intramolecular Ullmann condensation of the corresponding 2-chloro-2'-hydroxybiphenyl (B3053439) derivative. Starting from this compound, the synthesis could proceed via an initial ortho-hydroxylation or a similar functionalization to introduce a second hydroxyl group, followed by cyclization. The Ullmann reaction, which traditionally uses a copper catalyst at elevated temperatures, facilitates the formation of the diaryl ether linkage, yielding the dibenzofuran core. wikipedia.orgwikipedia.orgorganic-chemistry.org The chlorine substituent on the biphenyl ring can influence the regioselectivity of the cyclization and can be retained or removed in subsequent steps to generate a variety of substituted dibenzofurans.

Similarly, the synthesis of carbazole scaffolds can be envisioned through a palladium-catalyzed intramolecular C-N bond formation. nih.govorganic-chemistry.orgrsc.org This would require the introduction of an amino group at the 2'-position of the biphenyl system. The synthesis of carbazoles from o-iodoanilines and silylaryl triflates followed by a palladium-catalyzed cyclization has been demonstrated, and a similar strategy could be adapted for chlorinated biphenyl precursors. nih.gov The resulting carbazole derivatives are valuable intermediates for the development of novel therapeutic agents.

The following table outlines a proposed synthetic pathway for a dibenzofuran derivative starting from this compound.

| Step | Reactant(s) | Reagent(s) and Conditions | Product |

| 1 | This compound | 1. Acidification (e.g., HCl) to form the free phenol (B47542). 2. Ortho-lithiation followed by reaction with an electrophilic oxygen source. | 6-Chloro-[1,1'-biphenyl]-2,2'-diol |

| 2 | 6-Chloro-[1,1'-biphenyl]-2,2'-diol | Ullmann condensation: Copper catalyst (e.g., CuI), base (e.g., K2CO3), high-boiling solvent (e.g., DMF), heat. wikipedia.org | Chlorinated Dibenzofuran Derivative |

The phenolic nature of this compound suggests its potential as a monomer in the synthesis of high-performance polymers such as poly(phenylene oxide)s (PPOs) and epoxy resins.

Poly(phenylene oxide)s are a class of engineering thermoplastics known for their excellent thermal stability, dimensional stability, and chemical resistance. The polymerization of phenols into PPOs is typically achieved through an oxidative coupling reaction, often catalyzed by a copper-amine complex. researchgate.netnih.govresearchgate.net While the oxidative coupling of 2,6-disubstituted phenols is well-established, the polymerization of ortho-substituted phenols like 2-chloro-6-phenylphenol (B74184) (the free phenol of the sodium salt) could lead to the formation of poly(2-chloro-6-phenylphenylene oxide). The presence of the bulky phenyl group and the chlorine atom would significantly influence the polymer's properties, potentially leading to materials with unique thermal and mechanical characteristics. The resulting polymer would likely exhibit a high glass transition temperature and good flame retardancy due to the chlorine content.

Epoxy resins are versatile thermosetting polymers widely used in adhesives, coatings, and composites. They are typically synthesized by the reaction of a dihydric phenol with epichlorohydrin (B41342) in the presence of a base. google.comgoogle.comepa.govresearchgate.netmade-in-china.com this compound, after conversion to its free phenol form, could be reacted with epichlorohydrin to produce a chlorinated biphenyl-based epoxy resin. The incorporation of the rigid biphenyl unit and the chlorine atom into the polymer backbone would be expected to enhance the thermal stability, chemical resistance, and flame retardant properties of the cured resin.

The table below summarizes the potential polymerization reactions involving this compound.

| Polymer Type | Monomer | Polymerization Method | Potential Polymer Properties |

| Poly(phenylene oxide) | 2-Chloro-6-phenylphenol | Oxidative Coupling Polymerization researchgate.netnih.gov | High thermal stability, flame retardancy, unique solubility characteristics. |

| Epoxy Resin | 2-Chloro-6-phenylphenol and Epichlorohydrin | Condensation Polymerization google.comgoogle.com | Enhanced thermal stability, chemical resistance, flame retardancy. |

The structural motifs present in this compound are found in various agrochemicals. This compound can, therefore, serve as a valuable intermediate in the synthesis of novel fungicides and herbicides.

The biphenyl ether linkage is a key feature in many commercial herbicides. nih.govnih.gov Starting from this compound, a range of herbicidal biphenyl ether derivatives could be synthesized through nucleophilic aromatic substitution reactions. For instance, reaction with a suitably substituted aryl halide in the presence of a base could yield a variety of chlorinated biphenyl ethers for herbicidal screening.

Furthermore, the dibenzofuran scaffold, which can be synthesized from this precursor as discussed in section 6.1.1, is known to exhibit fungicidal activity. nih.govthesciencein.orgresearchgate.netnih.govekb.egmdpi.com The synthesis of various substituted dibenzofurans from this compound would provide a library of compounds for evaluation as potential new fungicides. The presence and position of the chlorine atom can significantly impact the biological activity of the final compound.

A potential synthetic route to a herbicidal biphenyl ether is outlined below:

| Step | Reactant(s) | Reagent(s) and Conditions | Product |

| 1 | This compound | Substituted aryl halide (e.g., 4-fluoronitrobenzene), Base (e.g., K2CO3), Solvent (e.g., DMF), Heat. | Chlorinated Biphenyl Ether Derivative |

Exploration of Related Chlorinated Biphenylol Derivatives

The study of chlorinated biphenylol derivatives, including positional isomers and novel analogs of this compound, is crucial for understanding structure-activity relationships and for the rational design of new functional molecules.

The position of the chlorine atom on the biphenylol skeleton has a profound impact on the molecule's electronic properties, steric hindrance, and ultimately its chemical reactivity and biological activity. A comparative study of positional isomers of monochlorinated biphenylols would provide valuable insights into these effects.

The electronic effect of the chlorine atom is a combination of its inductive electron-withdrawing nature (-I effect) and its resonance electron-donating ability (+R effect). quora.comdoubtnut.comechemi.com When the chlorine is at the ortho or para position to the hydroxyl group, the +R effect can partially counteract the -I effect, influencing the acidity of the phenol and the nucleophilicity of the corresponding phenoxide. In contrast, a meta-positioned chlorine will primarily exert its -I effect. These electronic differences will affect the rates and outcomes of reactions such as etherification and esterification.

Steric effects also play a significant role. nih.govresearchgate.net A chlorine atom at the ortho position to the hydroxyl group can sterically hinder the approach of reagents, potentially slowing down reactions at the phenolic oxygen. This steric hindrance can also influence the preferred conformations of the molecule and its derivatives. A systematic study comparing the reactivity of, for example, 2-chloro-6-phenylphenol, 4-chloro-2-phenylphenol, and 5-chloro-2-phenylphenol in a standard set of reactions would quantify these differences.

The following table provides a qualitative comparison of the expected effects of chlorine substitution at different positions.

| Isomer | Electronic Effect on Phenolic Oxygen | Steric Hindrance at Phenolic Oxygen |

| 2-Chloro-6-phenylphenol | Moderate (competing -I and +R effects) | High |

| 4-Chloro-2-phenylphenol | Strong (-I and +R effects reinforcing) | Low |

| 5-Chloro-2-phenylphenol | Primarily -I effect | Low |

The synthesis and characterization of novel analogs of this compound allow for the fine-tuning of its properties for specific applications. Derivatization can be achieved through various reactions targeting the phenolic hydroxyl group.

Etherification reactions, for instance, can be used to introduce a wide range of alkyl or aryl groups. The Williamson ether synthesis, involving the reaction of the sodium phenoxide with an alkyl halide, is a common method. Alternatively, the Ullmann condensation can be employed to form diaryl ethers. wikipedia.org

Esterification of the free phenol with acyl chlorides or carboxylic anhydrides in the presence of a base will yield the corresponding phenyl esters. These ester derivatives themselves may exhibit interesting biological activities or can serve as intermediates for further transformations. bjmu.edu.cnresearchgate.netijrpr.com

The characterization of these novel analogs would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for confirming the structure of the new derivatives. The chemical shifts of the aromatic protons and carbons would be sensitive to the nature and position of the new substituent.

Infrared (IR) Spectroscopy: IR spectroscopy would be useful for identifying the functional groups present. For example, the disappearance of the broad O-H stretch of the phenol and the appearance of a C-O-C stretch would indicate successful etherification.

Mass Spectrometry (MS): High-resolution mass spectrometry would provide the exact molecular weight of the synthesized analogs, confirming their elemental composition.

A proposed synthesis of a novel ether analog is presented below:

| Reactant(s) | Reagent(s) and Conditions | Product | Expected Spectroscopic Features |

| This compound | Alkyl halide (e.g., Benzyl (B1604629) bromide), Solvent (e.g., Acetone) | 2-(Benzyloxy)-3-chloro-1,1'-biphenyl | 1H NMR: Appearance of benzylic CH2 protons. 13C NMR: Signals corresponding to the benzyl group. IR: Disappearance of O-H stretch, appearance of C-O-C stretch. MS: Molecular ion peak corresponding to the ether product. |

Structure-Property Relationships in Derivatized Compounds

The targeted derivatization of the parent compound, this compound, allows for the systematic modification of its physicochemical and biological properties. By introducing various functional groups at specific positions on the biphenyl scaffold, researchers can modulate characteristics such as lipophilicity, electronic distribution, and steric hindrance. These molecular alterations, in turn, influence the compound's functionality, leading to enhanced or entirely new applications. The relationship between the chemical structure of these derivatives and their resulting properties is a critical area of investigation for unlocking their full potential in various scientific and industrial fields.

Influence of Substituent Position and Nature

Research on analogous chlorinated biphenyl compounds has demonstrated that the position of the chlorine substituent is a crucial determinant of the molecule's biological activity and biodegradability. Studies have shown that the location of chlorine atoms can be more influential than the total number of chlorine substituents. This principle suggests that strategic placement of additional functional groups on derivatives of this compound could lead to compounds with tailored functionalities.

For example, in the context of antimicrobial activity, the introduction of specific substituents can enhance the efficacy against certain bacterial strains. A study on biphenyl derivatives revealed that the addition of a strong electron-withdrawing group like trifluoromethyl was more effective in inhibiting Gram-positive bacteria compared to a methyl group. researchgate.net This suggests that modifying the electronic properties of the biphenyl rings in 6-chloro-2-biphenylol derivatives could be a viable strategy for developing potent antimicrobial agents.

The following interactive table summarizes the effect of different substituents on the antibacterial activity of a series of biphenyl derivatives, providing insights into potential derivatization strategies for this compound.

| Derivative | Substituent on Ring A | Substituent on Ring B | Observed Antibacterial Activity |

| 6a | H | 2,4,6-trihydroxyphenyl | Moderate |

| 6b | 4-methyl | 2,4,6-trihydroxyphenyl | Moderate |

| 6c | 4-n-butyl | 2,4,6-trihydroxyphenyl | Inactive |

| 6h | 4-chloro | 2,4,6-trihydroxyphenyl | Inactive |

| 6i | 4-trifluoromethyl | 2,4,6-trihydroxyphenyl | Potent against Gram-positive bacteria researchgate.net |

This data is derived from a study on related biphenyl compounds and is presented to illustrate the principles of structure-property relationships.

Steric and Electronic Effects on Functionality

The steric bulk of substituents also plays a significant role in defining the structure-property relationships of derivatized compounds. The introduction of bulky groups can influence the conformation of the biphenyl rings, affecting their ability to interact with target sites.

In the field of herbicides, the structural features of biphenyl-like compounds are critical for their efficacy. Research on novel picolinic acid herbicides, which share some structural similarities with biphenyls, has shown that specific aryl substitutions can lead to potent herbicidal activity. researchgate.net For instance, the introduction of a pyrazolyl group at a specific position resulted in a compound with better post-emergence herbicidal activity than a commercial standard. researchgate.net This highlights the importance of both the electronic nature and the spatial arrangement of substituents in designing functionally enhanced derivatives.

The table below illustrates the impact of different aryl substitutions on the herbicidal activity of picolinic acid derivatives, offering a model for how modifications to the phenyl rings of 6-chloro-2-biphenylol might influence its potential herbicidal properties.

| Derivative | Aryl Substituent | Herbicidal Activity (IC50, µM) |

| V-1 | Phenyl | 0.15 |

| V-2 | 4-Fluorophenyl | 0.08 |

| V-7 | 2,4-Dichlorophenyl | 0.01 |

| V-8 | 2,4,6-Trichlorophenyl | 0.03 |

| Picloram (Standard) | - | 0.45 |

This data is from a study on picolinic acid herbicides and serves as an illustrative example of structure-activity relationships.

Future Research Directions and Unexplored Avenues

Emerging Spectroscopic and Imaging Techniques

The characterization of 2-Biphenylol, 6-chloro-, sodium salt and its interactions with environmental and biological systems can be significantly enhanced through the application of advanced spectroscopic and imaging techniques. Future research should focus on moving beyond traditional analytical methods to embrace technologies that offer higher resolution, sensitivity, and spatial information.

Hyperspectral imaging, for instance, could be a powerful tool for the non-invasive detection and quantification of this compound in various matrices, such as soil or water. mdpi.comresearchgate.net This technique, which combines imaging and spectroscopy, can provide both spatial and spectral information, allowing for the mapping of the compound's distribution in a heterogeneous environment. mdpi.com Furthermore, the development of single-molecule fluorescence imaging could enable the real-time observation of chemical reactions involving this compound at the nanoscale. newswise.com This would provide unprecedented insights into its degradation mechanisms and interactions with catalysts or biological molecules. newswise.com

| Technique | Potential Application for this compound | Expected Insights |

| Hyperspectral Imaging | Detection and mapping in environmental samples (soil, water). | Spatial distribution, concentration gradients, and association with other environmental components. |

| Single-Molecule Fluorescence Imaging | Real-time observation of degradation or reaction pathways. | Elucidation of reaction kinetics, identification of transient intermediates, and understanding of catalytic processes. |

| Advanced Mass Spectrometry (e.g., Orbitrap MS) | High-resolution analysis of transformation products. | Accurate identification of metabolites and degradation byproducts, leading to a better understanding of its fate. |

Advanced Computational Modeling for Predictive Research

Computational chemistry offers a powerful and cost-effective avenue for predicting the properties, behavior, and potential impacts of this compound. The application of advanced computational models can guide experimental work and provide a deeper understanding of the molecule's characteristics at an atomic level.

Future research could employ Density Functional Theory (DFT) and other quantum mechanical methods to calculate the molecular electrostatic potential (MEP) and dipole moments of the compound. nih.gov These calculations can help in understanding how the chlorine substitution influences the electronic properties of the biphenyl (B1667301) structure. nih.gov Such computational studies have been successfully applied to other chlorinated biphenyls to rationalize their selective toxicity. nih.gov Furthermore, reactive molecular dynamics (MD) simulations, using force fields like ReaxFF, could be utilized to model the decomposition of this compound under various conditions, such as high temperature or pressure. researchgate.netacs.org This would be invaluable for developing effective remediation and disposal technologies. researchgate.net Predictive models based on machine learning could also be developed to estimate properties like retention times in chromatography and mass spectrometry responses, which would aid in the identification of this compound and its metabolites in complex samples. nih.gov

Integration of Omics Technologies in Mechanistic Studies

To fully comprehend the biological and environmental impact of this compound, it is crucial to move beyond studying isolated effects and adopt a systems-level approach. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the interactions between the compound and biological systems. nih.govnih.govumyu.edu.ng

Future research should focus on utilizing these technologies to investigate the microbial degradation of this compound. nih.govresearchgate.net For instance, metagenomic analysis of microbial communities from contaminated sites can help identify the key microorganisms and genes involved in its biodegradation. nih.gov Transcriptomics and proteomics can then be used to study the gene expression and protein production of these microorganisms in response to the compound, revealing the specific enzymatic pathways responsible for its breakdown. mdpi.com Metabolomics, the study of small molecule profiles, can identify the intermediate and final products of microbial metabolism, providing a complete picture of the degradation pathway. mdpi.comresearchgate.net This multi-omics approach will be instrumental in developing efficient bioremediation strategies. umyu.edu.ng

| Omics Technology | Research Focus for this compound | Potential Discoveries |

| Genomics/Metagenomics | Identification of microbial species and genes responsible for degradation. | Discovery of novel catabolic pathways and enzymes for bioremediation. |

| Transcriptomics | Analysis of gene expression changes in organisms upon exposure. | Understanding of the regulatory mechanisms involved in the degradation process. |

| Proteomics | Identification of proteins and enzymes involved in metabolic pathways. | Characterization of key enzymes that can be used in biocatalytic degradation. |

| Metabolomics | Profiling of metabolic byproducts and end-products. | Elucidation of the complete degradation pathway and assessment of the formation of potentially harmful intermediates. |

Sustainable Synthesis and Degradation Strategies

The development of environmentally friendly methods for the synthesis and degradation of this compound is a critical area for future research. This involves exploring greener chemical processes and innovative remediation technologies.

For sustainable synthesis, research could focus on catalyst-controlled regiodivergent chlorination of 2-biphenylol to achieve higher selectivity and reduce the formation of unwanted byproducts. researchgate.net Modern cross-coupling reactions, such as the Suzuki-Miyaura or Negishi couplings, which are known for their efficiency and functional group tolerance, could be optimized for the synthesis of the biphenyl backbone. rsc.org The use of biocatalysis, employing enzymes for specific hydroxylation or other functionalization steps, also presents a promising avenue for greener synthesis. mdpi.comtudelft.nl

Regarding degradation, advanced oxidation processes (AOPs) have shown great potential for the breakdown of chlorinated organic pollutants. nih.gov Future studies should investigate the efficacy of AOPs like UV/chlorine or UV/H₂O₂ for the complete mineralization of this compound. osti.govresearchgate.net Another important research direction is the exploration of microbial degradation, focusing on both aerobic and anaerobic pathways. nih.govusgs.govasm.org The identification and isolation of microbial strains capable of utilizing this compound as a carbon source could lead to the development of effective bioremediation technologies. usgs.govmdpi.com

Exploration in Novel Chemical Domains

Beyond its current applications, future research should aim to explore the potential of this compound and its derivatives in novel chemical domains. The functionalized biphenyl scaffold is a versatile platform for the design of new materials and molecules with unique properties.

One area of exploration could be in materials science, where functionalized biphenyls have been investigated for applications in liquid optoelectronics. mdpi.com The specific substitution pattern of this compound could be modified to tune its electronic and photophysical properties for use in organic light-emitting diodes (OLEDs) or other electronic devices. Research into the distal C-H functionalization of the biphenyl scaffold could open up pathways to new derivatives with tailored properties. nih.govacs.org Furthermore, the biphenyl structure is a key component in many biologically active molecules and pharmaceuticals. rsc.org Future synthetic efforts could use this compound as a starting material for the creation of new compounds with potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-chloro-2-biphenylol sodium salt with high purity?

- Methodological Answer : The sodium salt is typically synthesized by neutralizing 6-chloro-2-biphenylol (CAS 90-43-7) with sodium hydroxide in a polar solvent (e.g., water or ethanol). Recrystallization from a water-ethanol mixture (1:1 v/v) at 50–60°C yields high-purity crystals. The tetrahydrate form (C₁₂H₉NaO·4H₂O) is common under ambient conditions, as confirmed by X-ray diffraction and elemental analysis .

Q. How can spectroscopic techniques characterize the structural integrity of 6-chloro-2-biphenylol sodium salt?

- Methodological Answer :

- NMR : ¹H NMR (D₂O, 400 MHz) shows aromatic protons at δ 7.2–7.8 ppm (multiplet) and absence of the phenolic -OH signal due to deprotonation. ¹³C NMR confirms biphenyl backbone and chlorine substitution.

- IR : Loss of O-H stretch (~3200 cm⁻¹) compared to the parent phenol, with retained C-Cl stretch (~750 cm⁻¹).

- Mass Spectrometry : ESI-MS (negative mode) exhibits a molecular ion peak at m/z 226.016 (C₁₂H₈ClO⁻), consistent with the deprotonated form .

Q. What analytical standards and chromatographic methods are recommended for quantifying this compound?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/0.1% formic acid (70:30 v/v), retention time ~8.2 min.

- Reference Standards : Commercially available solutions include 2,000 µg/mL in methanol (S-10280A1-1ML) and 100 µg/mL in n-nonane (S-FC2225S-1.2ML) .

Advanced Research Questions

Q. How can researchers address contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies arise from hydration states (e.g., anhydrous vs. tetrahydrate) and pH-dependent solubility. For aqueous solubility, conduct experiments under controlled pH (8–10) using phosphate buffer. In organic solvents (e.g., methanol), solubility increases with temperature (40–60°C). Use dynamic light scattering (DLS) to monitor aggregation in polar aprotic solvents .

Q. What experimental designs are suitable for studying photodegradation mechanisms of 6-chloro-2-biphenylol sodium salt?

- Methodological Answer :

- Light Exposure : Use a xenon lamp (λ > 290 nm) to simulate sunlight. Maintain pH 5–7 to mimic environmental conditions.

- Analysis : Monitor degradation via HPLC-MS. Major photoproducts include chlorinated biphenyl quinones (via hydroxyl radical attack) and dechlorinated derivatives. Kinetic studies should track pseudo-first-order rate constants (k ~1.2 × 10⁻³ min⁻¹) .

Q. How does the sodium counterion influence stability under thermal stress compared to other salts (e.g., potassium)?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen. The sodium salt tetrahydrate loses water at 110–130°C, followed by decomposition at 280°C. Compare with potassium salts (CAS 13707-65-8), which exhibit higher thermal stability (decomposition at 300°C) due to stronger ion pairing. Use DSC to measure melting points and phase transitions .

Q. What strategies mitigate interference from matrix effects when analyzing this compound in biological or environmental samples?

- Methodological Answer :

- Sample Prep : Solid-phase extraction (SPE) with C18 cartridges eluted with methanol reduces matrix interference.

- Internal Standards : Use deuterated analogs (e.g., 2-Biphenylol (phenyl-¹³C₆)) for LC-MS/MS quantification.

- Validation : Spike recovery tests (85–115%) in serum or soil matrices ensure method robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.